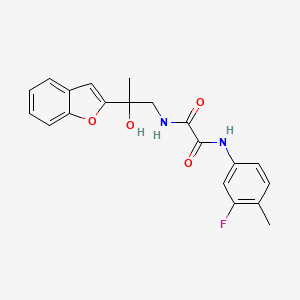

3-methyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

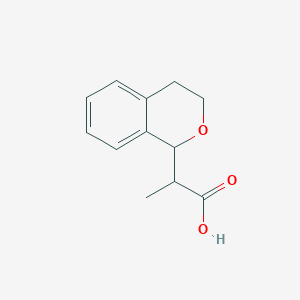

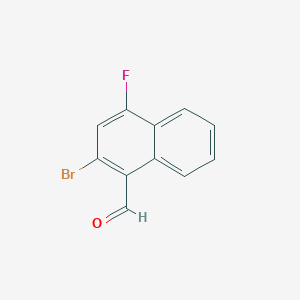

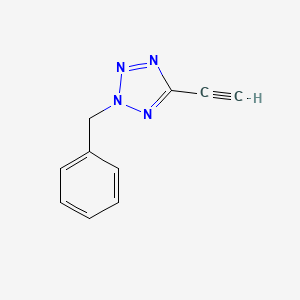

“3-methyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide”, also known as MNTB, is a compound synthesized for research purposes. It is a derivative of thiazole, a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .

Molecular Structure Analysis

The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

The molecular formula of the compound is C21H16N2OS and the molecular weight is 344.43. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Wissenschaftliche Forschungsanwendungen

Colorimetric Sensing

- Fluoride Anion Detection : A derivative, N-(cyano(naphthalen-1-yl)methyl)benzamide, has been synthesized and shown effective in colorimetric sensing of fluoride anions. This is achieved through a color transition from colorless to black, useful in naked-eye detection of fluoride in solutions (Younes et al., 2020).

Supramolecular Chemistry

- Gelation Behavior : Some N-(thiazol-2-yl)benzamide derivatives, including 3-methyl-N-(thiazol-2-yl)benzamide, have shown gelation behavior towards certain solvents. This property is attributed to their molecular structure and non-covalent interactions, which are crucial in the field of crystal engineering and materials science (Yadav & Ballabh, 2020).

Antimicrobial and Anti-proliferative Activities

- Antimicrobial Applications : Various derivatives have been synthesized and evaluated for their antimicrobial and antiproliferative activities. These compounds show promising results against various microbial strains and cancer cell lines, making them potential candidates for pharmaceutical applications (Mansour et al., 2020).

Kinetic Analysis in Chemical Reactions

- Chemical Reaction Studies : A kinetic analysis of a multi-component reaction involving a similar compound, Z-N-(3-(naphthalene-2-yl)-4-oxothiazolidine-2-ylidene)benzamide, has been conducted. This research contributes to understanding the reaction mechanisms and kinetics in organic synthesis (Darijani et al., 2020).

Antibacterial Activities

- Antibacterial Agents : Synthesis of derivatives like 2-aryl-3H-naphtho[1,2-d]imidazoles containing naphthalene-sulfonamides has shown potent antibacterial activities. These findings are significant for developing new antibacterial drugs (Frolenko et al., 2013).

Medicinal Chemistry

- Anticancer Evaluation : Derivatives of 3-methyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide have been explored for their anticancer properties, with some showing higher activity than standard drugs in specific cancer cell lines (Ravinaik et al., 2021).

Chemical Synthesis and Reactivity

- Synthesis and Structural Analysis : Studies on the synthesis of new carbon-11 labeled naphthalene-sulfonamides for PET imaging highlight the compound's versatility in chemical synthesis and potential in medical imaging (Wang et al., 2008).

Wirkmechanismus

Target of Action

The compound 3-methyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide is a derivative of thiazole . Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .

Mode of Action

The mode of action of thiazole derivatives can be quite diverse, depending on the specific compound and its targets . For instance, some thiazole derivatives have been found to interact with DNA and topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death . .

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways. They may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems . .

Result of Action

The result of a compound’s action refers to the molecular and cellular effects that occur as a result of the compound interacting with its targets. For instance, some thiazole derivatives have shown significant analgesic and anti-inflammatory activities . .

Biochemische Analyse

Biochemical Properties

3-methyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide, like other thiazole derivatives, can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely, depending on the specific biochemical context . For example, some thiazole derivatives have been found to inhibit certain enzymes, thereby affecting the biochemical pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on cells can be quite diverse. For instance, some thiazole derivatives have been found to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

3-methyl-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2OS/c1-14-5-4-8-18(11-14)20(24)23-21-22-19(13-25-21)17-10-9-15-6-2-3-7-16(15)12-17/h2-13H,1H3,(H,22,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBGBVBFKIQGXHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d]thiazol-2-ylmethyl 4-fluorobenzoate](/img/structure/B2417508.png)

![(3S,4S)-1-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl]-4-methylpyrrolidine-3-carboxamide](/img/structure/B2417516.png)